molecular formula C7H14N2O2 B7599798 N,2-dimethylmorpholine-2-carboxamide

N,2-dimethylmorpholine-2-carboxamide

Cat. No.: B7599798
M. Wt: 158.20 g/mol
InChI Key: RIHYDLWKUQWPNC-UHFFFAOYSA-N
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Description

N,2-Dimethylmorpholine-2-carboxamide is a chemical compound of interest in organic and medicinal chemistry research. While specific biological data for this exact compound is limited in the public domain, its core structure is related to morpholine carboxamide derivatives, which are valuable scaffolds in drug discovery. For instance, morpholine and piperidine groups are frequently utilized in the design of kinase inhibitors, as these saturated nitrogen heterocycles can contribute significantly to a molecule's binding affinity and pharmacokinetic properties . Researchers exploring the synthesis of novel therapeutic agents may find this compound useful as a building block. Its structure presents opportunities for further chemical modification, making it a potential intermediate for developing protease inhibitors, receptor ligands, or other biologically active molecules . The carboxamide and methyl substituents on the morpholine ring offer distinct vectors for diversification, allowing for structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols. For specific storage and handling information, please refer to the product's certificate of analysis.

Properties

IUPAC Name

N,2-dimethylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-7(6(10)8-2)5-9-3-4-11-7/h9H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHYDLWKUQWPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The chloroethyl group in N-(2-chloroethyl)morpholine-4-carboxamide introduces a reactive halogen, enabling alkylation or coordination chemistry, whereas the dimethyl groups in N,N-dimethylmorpholine-2-carboxamide enhance steric bulk and hydrophobicity .

N,N-Dimethylmorpholine-2-carboxamide

N-(2-Chloroethyl)morpholine-4-carboxamide

Synthesized via a one-step reaction between morpholine and 2-chloroethyl isocyanate in diethyl ether, yielding a white precipitate. Crystallographic analysis confirmed four independent molecules in the asymmetric unit, linked by N–H⋯O hydrogen bonds .

4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide

Prepared by activating 4-(2-iodophenyl)quinoline-2-carboxylic acid with oxalyl chloride, followed by coupling with morpholine. The product was isolated as a yellow solid after silica column chromatography .

Physical and Chemical Properties

Property N,N-Dimethylmorpholine-2-carboxamide N-(2-Chloroethyl)morpholine-4-carboxamide 4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide
Physical State Not Available White solid Yellow solid
Melting Point N/A N/A N/A
Solubility N/A Soluble in dichloromethane Soluble in ethyl acetate
Crystallographic Features N/A Chair-shaped morpholine; hydrogen-bonded chains N/A

Q & A

Q. What are the optimal synthetic routes for N,2-dimethylmorpholine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer :
    Synthesis typically involves stepwise functionalization of the morpholine core. A validated approach includes:
    • Step 1 : Reacting morpholine derivatives with chloroethyl isocyanate under anhydrous conditions (e.g., diethyl ether) to form the carboxamide backbone .
    • Step 2 : Methylation at the N and 2-positions using methyl halides or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) .
    • Optimization : Temperature control (0–25°C), solvent selection (dichloromethane or ether), and catalytic agents (e.g., triethylamine) improve yield and purity. Continuous flow reactors enhance scalability .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, with deuterated DMSO or CDCl3_3 as solvents .
    • X-Ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. Refinement in non-centrosymmetric space groups (e.g., Cc) addresses disorder in asymmetric units .
    • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
    • PubChem Data : Molecular descriptors (e.g., topological polar surface area, logP) are derived from computational models to predict absorption and metabolic stability .
    • Molecular Docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., enzymes or receptors) by simulating ligand-receptor interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for morpholine carboxamide derivatives?

  • Methodological Answer :
    • Iterative Analysis : Cross-validate in vitro and in vivo assays (e.g., enzyme inhibition vs. cellular toxicity) under standardized conditions .
    • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent effects (DMSO vs. aqueous buffers) or cell-line specificity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer :
    • Functional Group Modulation : Systematic substitution at the morpholine N or phenyl positions to assess impact on bioactivity .
    • 3D-QSAR Modeling : Uses CoMFA or CoMSIA to correlate steric/electronic features with activity, guided by crystallographic data .

Q. How does conformational dynamics influence the biological interactions of this compound?

  • Methodological Answer :
    • X-Ray/DFT Studies : Identify low-energy conformers and hydrogen-bonding motifs (e.g., N–H⋯O interactions) that stabilize target binding .
    • Molecular Dynamics Simulations : Simulate ligand-receptor complexes in solvated environments to predict binding kinetics .

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